molecular formula C12H6Cl2O2 B118189 2,3-Dichlorodibenzo-P-dioxin CAS No. 29446-15-9

2,3-Dichlorodibenzo-P-dioxin

Cat. No. B118189
CAS RN: 29446-15-9
M. Wt: 253.08 g/mol
InChI Key: YCIYTXRUZSDMRZ-UHFFFAOYSA-N
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Description

2,3-Dichlorodibenzo-p-dioxin is a by-product of the manufacturing of organochlorides . It has a molecular weight of 253.08 and a molecular formula of C12H6Cl2O2 .


Molecular Structure Analysis

The structure of 2,3-Dichlorodibenzo-P-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether. The chlorine atoms are attached to this structure at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

2,3-Dichlorodibenzo-P-dioxin is a colorless crystalline solid at room temperature . It has a molecular weight of 253.08 and a molecular formula of C12H6Cl2O2 .

Scientific Research Applications

Metabolism in Rats

Research on 2,3-Dichlorodibenzo-P-dioxin includes studies on its metabolism in animals. For example, rats metabolize various chlorinated dibenzo-p-dioxins, including 2,3-Dichlorodibenzo-P-dioxin, to mono- and dihydroxy derivatives. This process does not involve fission of the C-O bonds but rather hydroxylation at specific positions in the molecule (Tulp & Hutzinger, 1978).

Thermochemical Properties

The standard molar enthalpy of formation of 2,3-Dichlorodibenzo-P-dioxin has been determined, providing essential data for understanding its thermochemical behavior. Such studies are crucial for understanding the environmental and chemical stability of this compound (Papina et al., 1998).

Environmental Monitoring

Environmental monitoring for dioxins, including 2,3-Dichlorodibenzo-P-dioxin, has been conducted in areas exposed to herbicides. Such studies are essential to determine whether these compounds are accumulating in the environment (Shadoff et al., 1977).

Receptor-Mediated Toxicity and Risk Assessment

Understanding the receptor-mediated toxicity of dioxins is crucial for risk assessments. Studies have shown that dioxin functions in combination with a cellular protein, the Ah receptor, to alter gene regulation, which is believed to be essential for its toxicity and carcinogenicity (Andersen et al., 1993).

DNA Interaction and Gene Expression

Research has also focused on how dioxin and the Ah receptor complex binds to DNA, influencing gene transcription. This interaction is critical for understanding the molecular mechanisms of dioxin's biological effects (Denison et al., 1988).

Immunological Impact

The impact of 2,3-Dichlorodibenzo-P-dioxin on immunocompetence is another area of research. It has been shown to cause changes in innate and acquired immunity in both animal models and potentially in humans (Holsapple et al., 1991).

Bioaccumulation Studies

Studies on bioaccumulation of dioxins, including 2,3-Dichlorodibenzo-P-dioxin in adipose tissue, provide insights into its persistence and potential health impacts. Such research is vital for evaluating possible health effects of this compound (Patterson et al., 1986).

Safety And Hazards

Exposure to dioxins, including 2,3-Dichlorodibenzo-P-dioxin, can cause various systemic effects, including tumorigenesis, immunological dysfunction, and teratogenesis . Therefore, it’s recommended that occupational exposure to dioxins be controlled to the fullest extent feasible .

Future Directions

Carbazole-degrading bacteria have shown promise as potential candidates for dioxin bioremediation . These bacteria have been demonstrated to degrade dioxins, and their introduction into dioxin-contaminated model soil resulted in significant degradation of 2,3-Dichlorodibenzo-P-dioxin .

properties

IUPAC Name

2,3-dichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYTXRUZSDMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183650
Record name 2,3-Dichlorodibenzo-4-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorodibenzo-P-dioxin

CAS RN

29446-15-9
Record name 2,3-Dichlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29446-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorodibenzo-4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029446159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorodibenzo-4-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V27FP8LNQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
J Widada, H Nojiri, T Yoshida, H Habe, T Omori - Chemosphere, 2002 - Elsevier
We studied the degradation of carbazole (CAR) and 2,3-dichlorodibenzo-p-dioxin (2,3-DCDD) in soils inoculated with carbazole- and dioxin-degrader Pseudomonas resinovorans …
Number of citations: 53 www.sciencedirect.com
TS Papina, VP Kolesov, VA Lukyanova… - The Journal of Chemical …, 1998 - Elsevier
The standard molar enthalpy of combustion of crystalline 2,3-dichlorodibenzo-p-dioxin was determined by rotating-bomb calorimetry: Δ c H m =−(5406.4±6.6) kJ·mol −1 . Using this …
Number of citations: 21 www.sciencedirect.com
HB Hong, YS Chang, IH Nam, P Fortnagel… - Applied and …, 2002 - Am Soc Microbiol
Aerobic biotransformation of the diaryl ethers 2,7-dichlorodibenzo-p-dioxin and 1,2,3,4-tetrachlorodibenzo-p-dioxin by the dibenzo-p-dioxin-utilizing strain Sphingomonas wittichii RW1, …
Number of citations: 99 journals.asm.org
GM Klečka, DT Gibson - Applied and Environmental Microbiology, 1980 - Am Soc Microbiol
Whole cells of the parent strain of Beijerinckia, grown with succinate and biphenyl, oxidized dibenzo-p-dioxin and several chlorinated dioxins. The rate of oxidation of the chlorinated …
Number of citations: 95 journals.asm.org
PH Taylor, T Yamada, A Neuforth - Chemosphere, 2005 - Elsevier
The pulsed laser photolysis/pulsed laser-induced fluorescence (PLP/PLIF) technique has been applied to obtain rate coefficients for OH+dioxin (DD) (k 1 ), OH+2-chlorodibenzo-p-…
Number of citations: 27 www.sciencedirect.com
MA Denomme, K Homonoko, T Fujita, T Sawyer… - Molecular …, 1985 - Citeseer
The binding affinities of 16 7-substituted 2, 3-dichlorodibenzo-p-dioxins for the 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin(TCDD) cytosolic receptor protein from male Wistar rats have been …
Number of citations: 52 citeseerx.ist.psu.edu
OV Dorofeeva, VS Yungman - The Journal of Physical Chemistry …, 2003 - ACS Publications
The enthalpies of formation for gaseous dibenzo-p-dioxin and 75 polychlorinated dibenzo-p-dioxin congeners were calculated at the B3LYP density functional theory level using …
Number of citations: 19 pubs.acs.org
CL Golas, RD Prokipcak, AB Okey… - Biochemical …, 1990 - Elsevier
The competitive binding affinities of thirteen 7-substituted-2,3-dichlorodibenzo-p-dioxins to the human placental cytosolic aryl hydrocarbon (Ah) receptor were determined using [ 3 H ]2,3…
Number of citations: 26 www.sciencedirect.com
RD Prokipcak, CL Golas, DK Manchester, AB Okey… - Chemosphere, 1990 - Elsevier
The competitive binding affinities of thirteen to the human Ah placental cytosolic Ah receptor tetrachlorodibenzo-p-dio Page 1 Chemosphere, Vol.20, Nos.7-9, pp 1221-1228, 1990 0045-…
Number of citations: 12 www.sciencedirect.com
R Nair, W Santosh… - Indian Journal …, 2018 - sciresol.s3.us-east-2.amazonaws …
1Department of Biotechnology, Endocrine Disruption and Reproductive Toxicology Laboratory (EDART), School of Bioengineering, SRM Institute of Science and Technology, Chennai–…

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